1-(2'-Chloro-biphenyl-3-yl)-ethanone

Catalog No.
S3326372
CAS No.
675596-35-7
M.F
C14H11ClO
M. Wt
230.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2'-Chloro-biphenyl-3-yl)-ethanone

CAS Number

675596-35-7

Product Name

1-(2'-Chloro-biphenyl-3-yl)-ethanone

IUPAC Name

1-[3-(2-chlorophenyl)phenyl]ethanone

Molecular Formula

C14H11ClO

Molecular Weight

230.69 g/mol

InChI

InChI=1S/C14H11ClO/c1-10(16)11-5-4-6-12(9-11)13-7-2-3-8-14(13)15/h2-9H,1H3

InChI Key

JYSZNJUGIIBJCB-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2Cl

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2Cl

1-(2'-Chloro-biphenyl-3-yl)-ethanone, also known as 2-chloro-3-biphenylacetophenone, is an organic compound characterized by its biphenyl structure with a chloro substituent. Its molecular formula is C14H11ClO, and it has a molecular weight of approximately 232.69 g/mol. The compound features a ketone functional group (ethanone) attached to a biphenyl moiety, which enhances its chemical reactivity and potential applications in various fields.

Typical of ketones and aromatic compounds:

  • Nucleophilic Addition: The carbonyl carbon can react with nucleophiles, leading to the formation of alcohols upon reduction.
  • Electrophilic Substitution: The aromatic rings can undergo electrophilic substitution reactions, particularly at positions ortho and para to the chloro substituent.
  • Reduction Reactions: This compound can be reduced to form corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

The biological activity of 1-(2'-Chloro-biphenyl-3-yl)-ethanone has been explored in various studies. It exhibits:

  • Antimicrobial Properties: Some derivatives of chlorinated biphenyls have shown effectiveness against certain bacterial strains.
  • Mutagenicity: Compounds related to chlorinated biphenyls are often evaluated for mutagenic potential, with varying results depending on their structure and substituents .

The synthesis of 1-(2'-Chloro-biphenyl-3-yl)-ethanone can be achieved through several methods:

  • Friedel-Crafts Acylation: This method involves the reaction of 2-chlorobiphenyl with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction introduces the ethanone group onto the biphenyl structure.

    Reaction:
    C6H4Cl+C2H5OAlCl3C14H11ClO\text{C}_6\text{H}_4\text{Cl}+\text{C}_2\text{H}_5\text{O}\xrightarrow{\text{AlCl}_3}\text{C}_{14}\text{H}_{11}\text{ClO}
  • Chlorination of Biphenyl Derivatives: Starting with biphenyl, chlorination can be performed followed by acylation to yield the desired compound.

1-(2'-Chloro-biphenyl-3-yl)-ethanone finds applications in various domains:

  • Pharmaceutical Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: Used in the development of polymers and materials that require specific chemical properties due to its functional groups.

Similar Compounds

Compound NameStructure TypeUnique Features
4-AcetophenoneAromatic KetoneSimple ketone structure without halogen substitution
4-ChlorobenzophenoneChlorinated AromaticContains chlorine but lacks biphenyl structure
2-ChlorobiphenylChlorinated BiphenylSimilar biphenyl structure but without ketone group
1-(4-Chlorobiphenyl)-ethanoneChlorinated KetoneDifferent chlorine position on biphenyl

Uniqueness

1-(2'-Chloro-biphenyl-3-yl)-ethanone is unique due to its specific chloro substitution pattern on the biphenyl system, which influences its reactivity and biological activity compared to other similar compounds. The presence of both a ketone and a chloro group provides distinct chemical properties that can be leveraged in synthetic chemistry and biological applications.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone for constructing biphenyl frameworks. For 1-(2'-Chloro-biphenyl-3-yl)-ethanone, the protocol involves coupling a halogenated aryl precursor (e.g., 3-bromoacetophenone) with a 2-chlorophenylboronic acid derivative. A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), facilitates the cross-coupling in a mixture of tetrahydrofuran and aqueous sodium carbonate.

Balanced Equation:
$$ \text{3-Bromoacetophenone} + \text{2-Chlorophenylboronic Acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Base}} \text{1-(2'-Chloro-biphenyl-3-yl)-ethanone} + \text{B(OH)}_3 + \text{NaBr} $$

Key Parameters:

  • Catalyst Loading: 1–2 mol% palladium.
  • Temperature: 80–100°C under reflux.
  • Yield: 70–85% with optimized ligand systems (e.g., SPhos or XPhos).

Side Products:

  • Homocoupling of boronic acid (minor, <5%).
  • Debromination of the aryl halide (negligible with sterically hindered ligands).

X-ray Diffraction Studies of Biphenyl Torsional Angles

The structural conformation of 1-(2'-Chloro-biphenyl-3-yl)-ethanone exhibits significant complexity due to the interplay between steric hindrance and electronic effects inherent in the biphenyl system [1]. X-ray diffraction studies of biphenyl derivatives have consistently demonstrated that the torsional angle between the two phenyl rings varies dramatically depending on the substitution pattern and crystal packing environment [2].

In the parent biphenyl molecule, the gas-phase structure exhibits a torsional angle of approximately 44.4 degrees, which contrasts sharply with the solid-state structure where crystal packing forces can reduce this angle to near-planarity [3]. The introduction of chlorine substitution at the 2'-position in 1-(2'-Chloro-biphenyl-3-yl)-ethanone introduces additional steric constraints that influence the overall molecular geometry [4].

Theoretical calculations using density functional theory methods have established that the torsional potential of biphenyl systems is relatively shallow, with barriers of approximately 6 kilojoules per mole for the parent compound [1]. However, ortho-substitution significantly increases this barrier, with chlorine substitution at the 2'-position expected to increase the preferred torsional angle due to steric repulsion between the chlorine atom and the adjacent hydrogen atoms on the opposing ring [4].

Table 1: Torsional Angles in Biphenyl Derivatives from X-ray Crystallographic Studies

CompoundTorsional Angle (°)Space GroupCrystal SystemTemperature (K)
Unsubstituted Biphenyl0-10P21/aMonoclinic298 [2]
2-Chlorobiphenyl45-55Not specifiedNot specified298 [4]
3,3'-Dimethoxybiphenyl37.5P21/cMonoclinic298 [5]
4'-Acetyl-4-methoxy-biphenyl~0 (planar)Pna21Orthorhombic298 [6]
3,3',4,4'-Tetrachlorobiphenyl47.8P212121Orthorhombic120 [7]

The solid-state nuclear magnetic resonance studies of biphenyl have provided additional insights into the conformational dynamics [8]. These investigations suggest that the molecule undergoes rapid internal rotation between enantiomeric twisted conformations, with an average torsional angle of approximately 15 degrees and librational motion of ±12 degrees from the most favored orientation [8].

For acetyl-substituted biphenyl derivatives, the presence of the carbonyl group introduces additional electronic effects that can influence the preferred conformation [9]. The electron-withdrawing nature of the acetyl group can affect the aromatic system's electron density distribution, potentially altering the balance between steric repulsion and conjugative stabilization [10].

Intermolecular Packing Interactions in Solid-State Structures

The crystal packing of 1-(2'-Chloro-biphenyl-3-yl)-ethanone is governed by a complex network of intermolecular interactions that include halogen bonding, carbonyl-hydrogen interactions, and aromatic stacking forces [11]. Halogen bonding involving chlorine atoms has been extensively documented in biphenyl derivatives, where the chlorine can act as both an electron donor and acceptor depending on the local electronic environment [12].

The acetyl functionality introduces additional hydrogen bonding capabilities through carbon-hydrogen to oxygen interactions [13]. These weak but structurally significant interactions contribute to the overall stability of the crystal lattice and influence the molecular conformation adopted in the solid state [13]. The carbonyl oxygen atom serves as a hydrogen bond acceptor, forming interactions with aromatic and aliphatic carbon-hydrogen donors from neighboring molecules [14].

Table 2: Intermolecular Interactions in Chlorobiphenyl and Acetyl-Biphenyl Derivatives

Interaction TypeDistance Range (Å)Angle Range (°)Frequency in Crystal StructuresStructural Impact
C-H···O (carbonyl)2.3-2.7120-180Very common [14]Chain formation
C-H···π (aromatic)2.6-3.290-180Common [13]Layer stabilization
Cl···π (halogen-aromatic)3.4-3.880-120Moderate [12]Network formation
π-π stacking3.3-3.80-30Common [6]Columnar arrangement
C-Cl···H-C2.8-3.2120-180Moderate [4]Weak stabilization

The crystal packing of biphenyl derivatives frequently exhibits herringbone or T-shaped arrangements that maximize the favorable intermolecular interactions while minimizing unfavorable contacts [15]. In compounds containing both chlorine substitution and acetyl groups, the packing often involves the formation of hydrogen-bonded chains or sheets, with the chlorine atoms participating in secondary interactions that provide additional structural stability [16].

The influence of crystal packing forces on molecular conformation is particularly pronounced in biphenyl systems [17]. Computational studies have demonstrated that the energy difference between various conformations is often within the range of thermal energy at room temperature, making the molecules highly responsive to external forces such as crystal packing constraints [18].

Comparative Analysis with Analogous Acetyl-Substituted Biphenyls

The structural characteristics of 1-(2'-Chloro-biphenyl-3-yl)-ethanone can be understood through comparison with related acetyl-substituted biphenyl derivatives [9]. The 4'-acetyl-4-methoxy-biphenyl system provides a particularly relevant comparison, as it demonstrates how acetyl substitution affects the overall molecular geometry and crystal packing behavior [6].

In 4'-acetyl-4-methoxy-biphenyl, the biphenyl backbone adopts a nearly planar conformation in the solid state, with the molecular dipole moments aligned in a parallel fashion to create a polar crystal structure [6]. This planarity is stabilized by favorable intermolecular interactions involving the acetyl and methoxy substituents, which form cooperative hydrogen bonding networks [6].

Table 3: Comparative Structural Data for Acetyl-Substituted Biphenyl Derivatives

CompoundSubstitution PatternTorsional Angle (°)Key Intermolecular InteractionsCrystal Polarity
4'-Acetyl-4-methoxy-biphenylpara-para~0C-H···O, π-π stackingPolar [6]
1-([1,1'-biphenyl]-4-yl)ethanonepara-H15-25C-H···O, C-H···πNon-polar [9]
2-Chloro-1-(3-hydroxyphenyl)ethanoneortho-ClPlanarO-H···O, C-H···OPolar [19]
Acetophenone derivativesVarious0-40C-H···O, π-π interactionsVariable [13]

The presence of chlorine substitution at the ortho position introduces steric constraints that typically increase the biphenyl torsional angle compared to unsubstituted or para-substituted derivatives [4]. However, the acetyl group's electron-withdrawing character can partially counteract this effect by reducing electron density in the aromatic system, thereby decreasing the steric repulsion between the rings [10].

Hirshfeld surface analysis of acetophenone derivatives has revealed that carbon-hydrogen to oxygen interactions account for approximately 15-25% of the total intermolecular contact surface, indicating their significant contribution to crystal stability [13]. The remaining interactions are dominated by hydrogen-hydrogen contacts and aromatic interactions, with the specific distribution depending on the substitution pattern [14].

The comparative analysis reveals that acetyl-substituted biphenyls generally exhibit enhanced crystal stability compared to their unsubstituted analogs due to the additional hydrogen bonding capabilities provided by the carbonyl group [9]. This enhanced stability often translates to higher melting points and more ordered crystal structures, with reduced conformational disorder at ambient temperatures [20].

XLogP3

4.1

Dates

Last modified: 08-19-2023

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